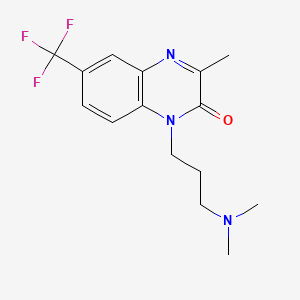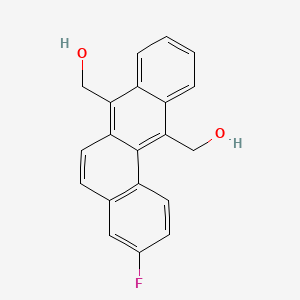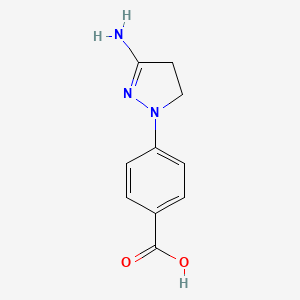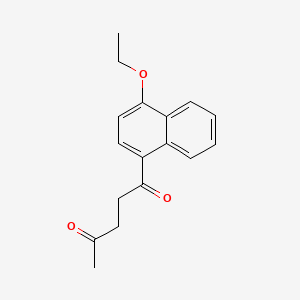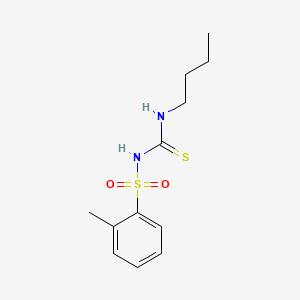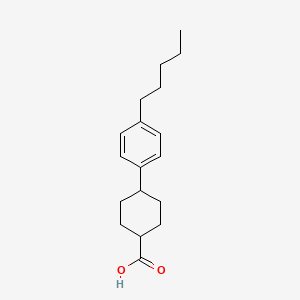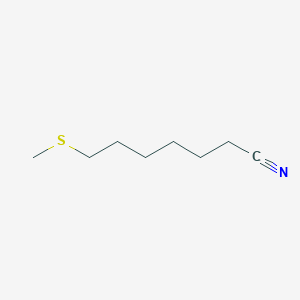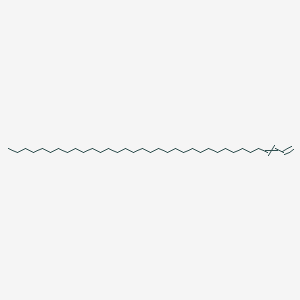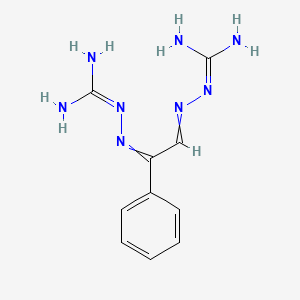
1,8-Dimethylpyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It is a derivative of pyrene, characterized by the presence of two methyl groups at the 1 and 8 positions on the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Dimethylpyrene can be synthesized through several methods, including direct and indirect electrophilic aromatic substitution reactions. One common approach involves the methylation of pyrene using methylating agents under controlled conditions . Another method includes the cyclization of biphenyl intermediates, which can be further functionalized to introduce methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes, where pyrene is treated with methylating agents in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated pyrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pyrenequinones.
Reduction: Hydrogenated pyrene derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
Applications De Recherche Scientifique
1,8-Dimethylpyrene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,8-Dimethylpyrene involves its interaction with various molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer processes, making it useful in photophysical and photochemical applications. Additionally, its ability to intercalate with DNA and other biological macromolecules underlies its potential use in bioimaging and therapeutic applications .
Comparaison Avec Des Composés Similaires
- 1,3-Dimethylpyrene
- 1,6-Dimethylpyrene
- 1,3,6,8-Tetramethylpyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
Comparison: 1,8-Dimethylpyrene is unique due to its specific substitution pattern, which imparts distinct photophysical and electronic properties compared to other dimethylpyrene derivatives. For example, 1,3-Dimethylpyrene and 1,6-Dimethylpyrene have different substitution patterns, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
74869-47-9 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1,8-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-3-5-13-7-8-14-6-4-12(2)16-10-9-15(11)17(13)18(14)16/h3-10H,1-2H3 |
Clé InChI |
UBDSGGKJFIYCPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C=CC4=C3C2=C(C=C1)C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)

